molecular formula C19H15NOS B427028 N-[2-(phenylthio)phenyl]benzamide

N-[2-(phenylthio)phenyl]benzamide

Cat. No.: B427028
M. Wt: 305.4g/mol
InChI Key: STQRJOLELXIVSE-UHFFFAOYSA-N
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Description

N-[2-(phenylthio)phenyl]benzamide is a benzamide derivative characterized by a phenylthio (-SPh) substituent at the ortho position of the aniline moiety. The compound is synthesized via a condensation reaction between 2-(phenylthio)aniline and benzoyl chloride in dichloromethane (CH₂Cl₂) with trimethylamine as a base, yielding a quantitative product after purification . Its structure combines a benzamide core with a sulfur-containing aromatic side chain, which may influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C19H15NOS

Molecular Weight

305.4g/mol

IUPAC Name

N-(2-phenylsulfanylphenyl)benzamide

InChI

InChI=1S/C19H15NOS/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h1-14H,(H,20,21)

InChI Key

STQRJOLELXIVSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

N-[2-(phenylthio)phenyl]benzamide belongs to a broader class of N-substituted benzamides. Key structural variations among analogs include:

Compound Name Core Structure Modifications Key Substituents Reference
This compound Benzamide + phenylthio group at ortho position -SPh (phenylthio)
Compound W1 (Antimicrobial/anticancer) Benzamide + benzimidazole-thioacetamido group -S-CH₂-C(=O)-NH-benzimidazole
Nitazoxanide (Antiparasitic) Benzamide + nitro-thiazole group -NO₂-thiazole
Compound 63 (GPR35 agonist) Benzamide + tetrazole at ortho position -1H-tetrazol-5-yl
BA1/BA2 (HDAC imaging agents) Benzamide + thiophene-amino side chain -NH₂-thiophene

Key Insights :

  • Benzimidazole-containing analogs (e.g., W1) exhibit improved antimicrobial activity due to the heterocyclic moiety’s ability to intercalate DNA or inhibit enzymes .
  • Tetrazole derivatives (e.g., Compound 63) demonstrate high receptor-binding potency (EC₅₀ = 0.041 μM for GPR35) owing to hydrogen-bonding capabilities of the tetrazole ring .

Key Insights :

  • The phenylthio group may confer moderate activity in antimicrobial settings but lacks the specificity of nitro-thiazole (Nitazoxanide) or tetrazole (Compound 63) derivatives.
  • Benzimidazole analogs (W1) show broad-spectrum activity but higher cytotoxicity compared to simpler benzamides .
Physicochemical and Druglikeness Comparison
Property This compound Compound 63 (Tetrazole) Nitazoxanide
Molecular Weight ~331 g/mol ~330 g/mol 307 g/mol
LogP (Predicted) ~4.2 (highly lipophilic) ~3.5 ~2.8
Hydrogen Bond Acceptors 3 6 7
Lipinski Compliance Yes (0 violations) Yes (0 violations) Yes (0 violations)

Key Insights :

  • This compound’s high logP suggests favorable membrane permeability but may limit aqueous solubility.
  • Tetrazole-containing analogs balance lipophilicity and polarity, enhancing receptor-binding efficiency .
  • Nitazoxanide ’s nitro-thiazole group improves solubility and metabolic stability, critical for oral bioavailability .

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